4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Description

Chemical Identity and Nomenclature

4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound classified within the sulfonamide family. Its molecular formula is C10H13NO3S, and it has a molecular weight of 227.28 g/mol. The compound is also known by several synonyms including 4-methoxy-N-prop-2-enylbenzenesulfonamide and N-allyl-4-methoxybenzenesulfonamide. The CAS registry number is 34954-40-0.

Structural Features and Molecular Properties

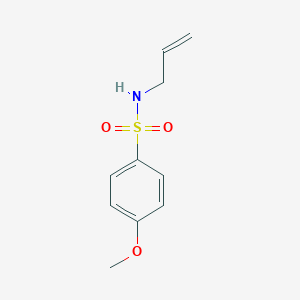

Structurally, the molecule consists of a benzene ring substituted at the para position with a methoxy group (-OCH3) and a sulfonamide moiety (-SO2NH-) bonded to an allyl group (prop-2-en-1-yl). The sulfonamide group is attached to the benzene ring through the sulfonyl sulfur atom, which typically exhibits S=O bond lengths around 1.8 Å, while the carbon-nitrogen bond in the sulfonamide linkage is approximately 1.47 Å. The allyl substituent introduces an unsaturated alkene functionality that may influence the compound’s reactivity and conformational flexibility.

Electronic Structure and Conformational Analysis

The electronic structure of this compound is characterized by the electron-donating methoxy group, which can affect the electron density distribution on the aromatic ring and influence the sulfonamide's reactivity. Computational studies such as Density Functional Theory (DFT) can provide insights into its conformational preferences and electronic properties, revealing the potential for intramolecular interactions between the sulfonamide nitrogen and the allyl side chain. The molecule’s conformational flexibility is mainly due to rotation around the S-N and N-allyl bonds.

Physicochemical Properties

The compound exhibits typical sulfonamide physicochemical behavior, including moderate polarity due to the sulfonyl and amide groups and some hydrophobic character from the aromatic and allyl moieties.

Spectroscopic Characterization

- Infrared (IR) Spectroscopy: Characteristic absorption bands include strong S=O stretching vibrations near 1150 cm^-1 and 1330 cm^-1, and N-H stretching bands around 3200-3400 cm^-1. The methoxy group shows C-O stretching near 1240 cm^-1.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR typically shows aromatic proton signals between 6.8-7.8 ppm, allylic protons in the 5.0-6.0 ppm range, and methoxy protons as a singlet near 3.7 ppm. Carbon-13 NMR confirms the aromatic carbons, methoxy carbon (~55 ppm), and alkene carbons.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula.

Historical Context in Sulfonamide Chemistry

Sulfonamides have a long history as antibacterial agents due to their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA). The introduction of various substituents on the benzene ring and the sulfonamide nitrogen has allowed for tuning of biological activity and pharmacokinetic properties. The 4-methoxy substitution is known to influence potency and metabolic stability in sulfonamide derivatives. The allyl group in this compound adds a reactive site that can be exploited for further chemical modifications or biological interactions.

Data Tables and Structural Depictions

Molecular and Structural Data

Spectroscopic Data Summary

Relevant Images and Models

-

Interactive 3D models are available on chemical databases such as PubChem, illustrating the spatial arrangement of the methoxy, sulfonamide, and allyl groups.

Detailed Research Findings

This compound has been investigated primarily for its antimicrobial potential due to the sulfonamide moiety’s known mechanism of action. It acts by competitively inhibiting bacterial enzymes involved in folate biosynthesis, specifically by mimicking para-aminobenzoic acid (PABA), thus impairing nucleic acid synthesis and bacterial growth.

Computational studies using Density Functional Theory (DFT) have elucidated its conformational landscape and electronic properties, confirming the stability of the sulfonamide linkage and the influence of the methoxy substituent on electron density distribution. The allyl group presents a site for potential chemical modification or interaction with biological targets.

The compound’s physicochemical profile suggests moderate solubility and stability, making it a suitable candidate for further medicinal chemistry optimization. Analogues with variations on the aromatic ring or sulfonamide nitrogen have demonstrated altered potency and pharmacokinetic properties, underscoring the importance of such substitutions in drug design.

This comprehensive profile of this compound integrates structural, spectroscopic, and biochemical insights, providing a foundation for further research and potential pharmaceutical development.

Properties

IUPAC Name |

4-methoxy-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h3-7,11H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVOPKJMILBWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with allylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and higher yields. The purification process may involve techniques such as column chromatography or crystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Antibacterial Applications

Mechanism of Action

The antibacterial properties of sulfonamides are primarily attributed to their ability to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. By blocking this pathway, sulfonamides prevent bacterial growth and replication, leading to a bacteriostatic effect .

Case Studies

Recent studies have synthesized various derivatives of sulfonamides, including those with thiazole structures, which exhibit enhanced antibacterial activity. For instance, compounds similar to 4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide have been tested against Gram-positive and Gram-negative bacteria, showing promising results:

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| 5a | 8 | E. coli: 10.5 |

| S. aureus: 8 | ||

| B. subtilis: 9 | ||

| S. epidermidis: 6 |

In this study, compound 5a demonstrated significant antibacterial activity against multiple strains at a concentration as low as 3.9 μg/mL .

Anti-inflammatory Applications

Sulfonamides have also been explored for their anti-inflammatory properties. The inhibition of inflammatory pathways through the modulation of cytokine release is a key area of research. For example, derivatives similar to this compound have shown potential in reducing inflammation in various animal models.

Drug Development and Optimization

Structure-Activity Relationship (SAR)

The design of new sulfonamide derivatives often involves analyzing the structure-activity relationship to optimize their pharmacological properties. Modifications to the methoxy group or the alkyl chain can significantly influence the compound's efficacy and safety profile.

Case Study

A recent investigation into the metabolic stability of sulfonamide derivatives revealed that specific modifications could enhance potency while minimizing unwanted side effects. For instance, incorporating fluorine into the structure has been shown to improve bioavailability and metabolic resistance .

Environmental Considerations

The environmental impact of pharmaceuticals, including sulfonamides, is an ongoing concern. Studies have indicated that these compounds can persist in aquatic environments, leading to potential ecological risks. Research is being conducted on methods to mitigate these impacts while maintaining the therapeutic benefits of such compounds .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with enzymes and receptors, inhibiting their activity. The methoxy and prop-2-en-1-yl groups contribute to the compound’s overall hydrophobicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of particular interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Methyl

4-Methyl-N-(prop-2-en-1-yl)benzenesulfonamide (N-Allyl-p-toluenesulfonamide)

- CAS : 50487-71-3

- Molecular Weight : 211.28 g/mol

- Key Differences : Replaces the methoxy group with a methyl substituent.

- Impact: Electronic Effects: The methoxy group is electron-donating via resonance, increasing the electron density of the aromatic ring compared to the methyl group.

4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Allyl Group Variations

4-Methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide (4a)

- Molecular Weight : 253.33 g/mol

- Synthesis : 96% yield via reaction of tosyl chloride with diallylamine .

- Key Differences : Two allyl groups vs. one in the target compound.

- Impact: Reactivity: Bis-allyl derivatives are prone to isomerization or metathesis reactions under specific conditions . Steric Effects: Increased steric hindrance in 4a may reduce nucleophilic substitution rates compared to mono-allylated analogs.

N-(but-3-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (5a)

Bioactive Sulfonamides

N-{4’-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,1′-biphenyl]-4-yl}-4-methoxy-N-(4-methoxybenzenesulfonyl)benzene-1-sulfonamide (109a)

Physicochemical and Spectral Comparisons

Spectral Data

- ¹H NMR :

- IR Spectroscopy :

Biological Activity

4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group, an alkene substituent, and a sulfonamide functional group, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of key metabolic pathways and gene expression related to cancer progression.

Key Findings:

- Cell Lines Tested: The compound has demonstrated efficacy against several human cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma).

- IC50 Values: The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent activity against cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: Molecular docking studies suggest that the compound may interact with specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: Studies indicate that treatment with this sulfonamide can lead to cell cycle arrest in the subG0 phase, contributing to its anticancer effects .

Study on Anticancer Effects

A study conducted on the effects of this compound on AGS gastric adenocarcinoma cells revealed:

- Cell Viability Reduction: Treatment with the compound resulted in a decrease in cell viability from 91.29% ± 0.28% (control) to 26.26% ± 4.03% at a concentration of 10 µg/mL.

- Apoptotic Cell Percentage: The percentage of late apoptotic and dead cells increased significantly with higher concentrations of the compound .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.89 | Apoptosis induction |

| Anticancer | HL-60 | 5.00 | Cell cycle arrest |

| Anticancer | AGS | 9.63 | Enzymatic inhibition |

| Antimicrobial | E. coli | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide?

- Methodology : Synthesis typically involves sequential sulfonylation and alkylation. Key steps include:

- Sulfonamide formation : Reacting 4-methoxybenzenesulfonyl chloride with propargylamine under anhydrous conditions (e.g., THF, 0–5°C) .

- Purification : Chromatography or recrystallization in ethanol to remove unreacted reagents .

- Optimization : Control of pH (7–8) and temperature (room temp. for propargyl group coupling) to avoid side reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm methoxy (-OCH), sulfonamide (-SONH-), and propargyl (-CH-C≡CH) groups. For example, the propargyl proton appears at δ 4.1–4.3 ppm in DMSO-d .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 256.07) .

- Infrared Spectroscopy (IR) : Peaks at 1150–1170 cm (S=O stretching) and 3280 cm (C≡C-H) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across studies?

- Methodology :

- Assay Standardization : Compare IC values under consistent conditions (e.g., cell lines, incubation times). For example, discrepancies in anticancer activity may arise from varying MTT assay protocols .

- Purity Assessment : Use HPLC (>98% purity threshold) to rule out impurities affecting bioactivity .

- Structural Confirmation : Re-analyze batches with X-ray crystallography (if crystalline) to confirm stereochemical integrity .

Q. What strategies optimize the compound’s reactivity in click chemistry applications?

- Methodology :

- Propargyl Group Activation : Use Cu(I) catalysts (e.g., CuBr) in DMF/HO to enhance azide-alkyne cycloaddition yields .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility and reaction kinetics .

- Monitoring : Track reaction progress via TLC (R ~0.5 in ethyl acetate/hexane 3:7) .

Q. What computational methods predict the compound’s binding affinity to target enzymes (e.g., cyclooxygenase-2)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with PDB IDs (e.g., 5KIR for COX-2) to model interactions. The methoxy group shows hydrogen bonding with Arg120 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of sulfonamide-enzyme complexes .

Key Considerations for Researchers

- Contradictory Data : Always cross-validate results with orthogonal techniques (e.g., crystallography vs. NMR) .

- Biological Assays : Pre-screen compounds for cytotoxicity before functional studies to avoid false positives .

- Scale-Up Challenges : Propargyl group instability at high temps (>60°C) necessitates low-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.